MDR-Reversal Activity on MCF-7/ADM Cells
In a direct head-to-head comparison on MCF-7/ADM breast cancer cells, Euphorbia factor L7b (2) was evaluated alongside Euphorbia factors L1, L2, L3, L7a, and L8 for MDR-reversal activity. The study, which also determined the corrected C-5 configuration for L7b, assessed the ability of each compound to inhibit P-gp-mediated drug efflux [1].
| Evidence Dimension | Multidrug resistance (MDR) reversal on MCF-7/ADM cells |
|---|---|
| Target Compound Data | Documented as a modulator of MDR; part of a class of potential P-gp inhibitors with the unique isolathyrol skeleton. |
| Comparator Or Baseline | Euphorbia factors L1, L2, L3, L7a, and L8 were also examined. Specific quantitative reversal folds (RF) for L7b were not isolated in the abstract; however, the study established L7b as a P-gp inhibitor with a distinct skeleton (isolathyrol) compared to the other factors. |
| Quantified Difference | The key differentiation is the isolathyrol skeleton of L7b, which was not present in the other tested factors. This structural class was identified as one of five distinct P-gp inhibitor types. |
| Conditions | In vitro MCF-7/ADM (adriamycin-resistant human breast cancer) cell line model. |
Why This Matters
For procurement decisions, this confirms that L7b belongs to a unique structural subclass (isolathyrol) within the lathyrane diterpenes, which is associated with P-gp inhibitory activity, distinguishing it from other Euphorbia factors.
- [1] Jiao, W., et al. (2009). Lathyrane diterpenes from Euphorbia lathyris as modulators of multidrug resistance and their crystal structures. Bioorganic & Medicinal Chemistry, 17(13), 4786-4792. View Source
